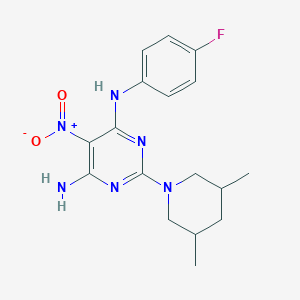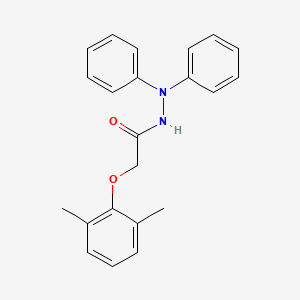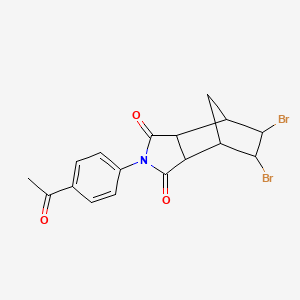![molecular formula C15H17ClN2O2S B12483877 1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone](/img/structure/B12483877.png)
1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone is a synthetic organic compound that features a benzoxazole ring, a chloro substituent, and an azepane ring. Compounds with such structures are often explored for their potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through appropriate carbonylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Piperidin-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone
- 1-(Morpholin-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone
Uniqueness
1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone is unique due to the presence of the azepane ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H17ClN2O2S |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H17ClN2O2S/c16-11-5-6-13-12(9-11)17-15(20-13)21-10-14(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,10H2 |
Clave InChI |
WZXQVDAHAWUUGM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12483795.png)
![2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one](/img/structure/B12483802.png)
![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483811.png)



![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12483834.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12483838.png)
methanone](/img/structure/B12483841.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12483847.png)
![1-(4-{5-[(Propan-2-ylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B12483861.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12483863.png)

![methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate](/img/structure/B12483871.png)
